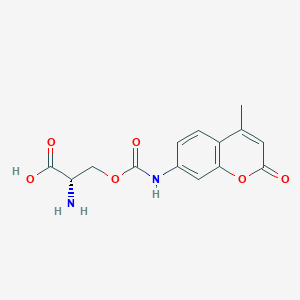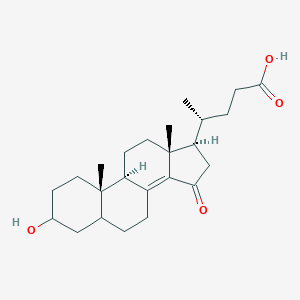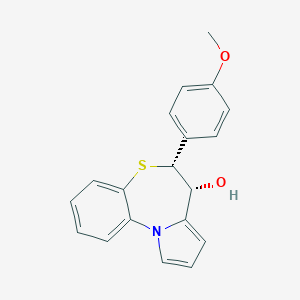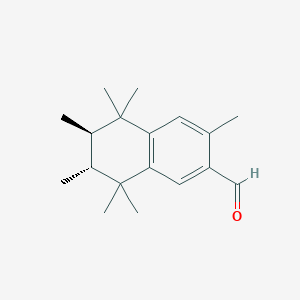![molecular formula C17H17ClN2O2S B238333 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for activating the NEDD8 protein. This protein is involved in the regulation of cell division and proliferation, and its activation is necessary for the proper functioning of these processes. By inhibiting the NEDD8-activating enzyme, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide disrupts the normal functioning of these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell death by disrupting the normal functioning of cell division and proliferation processes. It also inhibits the activity of certain proteins that are involved in the regulation of cell growth and survival, leading to decreased cancer cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme. It has also been shown to be effective in a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, there are also some limitations to the use of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide in lab experiments. It can be difficult to achieve consistent results due to variability in the sensitivity of different cancer cell lines to the compound. Additionally, the mechanism of action of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. One area of interest is the development of new analogs of the compound that may have improved efficacy or specificity. Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. Additionally, there is ongoing research into the use of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide in combination with other cancer therapies, as well as the potential use of the compound in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide involves a series of chemical reactions that ultimately result in the formation of the final compound. The process begins with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-acetylthiophenol. This compound is then reacted with 4-nitrophenylacetic acid to form the intermediate product, which is subsequently reduced to N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of cell division and proliferation. By inhibiting this enzyme, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide |
|---|---|
Molekularformel |
C17H17ClN2O2S |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-16(21)19-13-5-7-14(8-6-13)20-17(22)11-23-15-9-3-12(18)4-10-15/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
CQFYTEPRMYFPRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)









![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)